molecular formula C20H22N2O7S B2562501 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 905689-42-1

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B2562501
CAS RN: 905689-42-1
M. Wt: 434.46
InChI Key: FNEFWVWVNHWZNZ-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H22N2O7S and its molecular weight is 434.46. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

Compounds incorporating the N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide structure have been investigated for their antibacterial properties. Studies have demonstrated the synthesis of various derivatives with potent therapeutic potential against multiple Gram-negative and Gram-positive bacterial strains. The antibacterial potential is primarily attributed to the benzodioxane moiety in the compound's structure (Abbasi et al., 2016), (Abbasi et al., 2017).

Enzyme Inhibitory Potential

The compound and its derivatives have shown substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. This suggests its potential application in therapeutic areas targeting these enzymes. The inhibition activity is linked to the structural elements of the compound, primarily the benzodioxane and acetamide moieties (Abbasi et al., 2019), (Irshad et al., 2016).

Lipoxygenase Inhibition

Research also indicates the potential of this compound in inhibiting lipoxygenase, an enzyme involved in the inflammatory process. This suggests its utility in developing therapies for inflammatory diseases. The presence of the benzodioxin ring is a significant factor contributing to this inhibitory activity (Abbasi et al., 2017).

B-Raf Kinase Inhibition

Derivatives of this compound have been synthesized and evaluated for their B-Raf inhibitory and anti-proliferation activities, indicating potential applications in cancer therapy. The introduction of the 2,3-dihydrobenzo[b][1,4]dioxin structure has been noted to reinforce the compound's binding to the receptor, enhancing its bioactivity (Yang et al., 2012).

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O7S/c1-26-15-4-6-17(27-2)19(11-15)30(24,25)21-13-9-20(23)22(12-13)14-3-5-16-18(10-14)29-8-7-28-16/h3-6,10-11,13,21H,7-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEFWVWVNHWZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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